(R)-3-(Fluoromethyl)pyrrolidine
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Description
(R)-3-(Fluoromethyl)pyrrolidine is a useful research compound. Its molecular formula is C5H10FN and its molecular weight is 103.14. The purity is usually 95%.
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Scientific Research Applications
Pyrrolidine-Based Fluorescent Chemosensors
(R)-3-(Fluoromethyl)pyrrolidine and its derivatives have been utilized in the development of selective chemosensors. For example, a pyrrolidine constrained bipyridyl-dansyl conjugate was synthesized, serving as a selective chemosensor for aluminum ions (Al3+) based on internal charge transfer. This showcases the compound's potential in selective ion detection and colorimetric applications (Maity & Govindaraju, 2010).
Key Intermediate in Medicinal Synthesis
This compound derivatives have been crucial intermediates in the synthesis of medicinal compounds. (S)-3-(methylamino)-3-((R)-pyrrolidin-3-yl)propanenitrile, a key intermediate in preparing fluoroquinolone antibiotics, was developed through a stereoselective synthesis involving several critical steps, highlighting the compound's importance in the pharmaceutical industry (Lall et al., 2012).
N-methylative Aziridine Ring Opening
The preparation of certain pharmaceutical compounds involving this compound was achieved by a method called N-methylative aziridine ring opening. This approach, starting from bicyclic (R)-2-[(R)-pyrrolidine-3-yl]aziridine, emphasizes the compound's role in the creation of molecules with medical significance (Jung et al., 2017).
Fluorination and Hydroxylation Studies
Studies on the fluorination and hydroxylation of proline, involving derivatives of this compound, have provided insights into molecular recognition by biological systems. This research is significant for understanding the interactions of proline-containing molecules in medicinal and biological chemistry (Testa et al., 2018).
Synthesis and Applications in Organic Chemistry
This compound and its derivatives have been utilized extensively in organic synthesis and medicinal chemistry, serving as building blocks for the preparation of various medicinal drugs and organocatalysts. The synthesis involves either fluorination of pyrrolidine derivatives or multistep synthesis from precursors containing fluoroalkyl groups, demonstrating the versatility and significance of these compounds in the field of organic chemistry (Pfund & Lequeux, 2017).
Properties
IUPAC Name |
(3R)-3-(fluoromethyl)pyrrolidine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10FN/c6-3-5-1-2-7-4-5/h5,7H,1-4H2/t5-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AEHIVNSTDRLJBL-YFKPBYRVSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1CF |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CNC[C@@H]1CF |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10FN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
103.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.